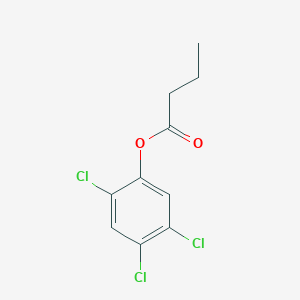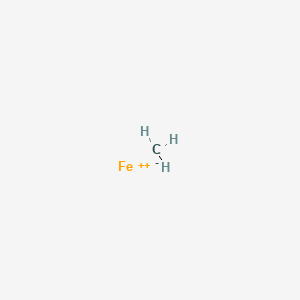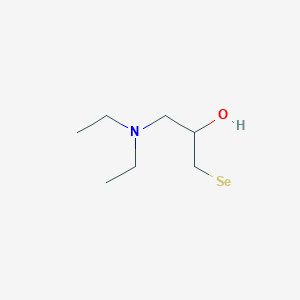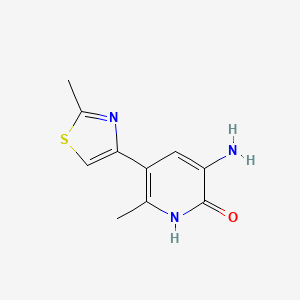![molecular formula C25H21NO4S B14355997 2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]- CAS No. 91425-31-9](/img/structure/B14355997.png)
2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]- is a complex organic compound with a unique structure that includes a pyrrolidinedione core and a triphenylmethylthioacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]- typically involves multiple steps, starting with the preparation of the pyrrolidinedione core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The triphenylmethylthioacetyl group is then introduced via a nucleophilic substitution reaction, where the pyrrolidinedione core reacts with a triphenylmethylthioacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound
Aplicaciones Científicas De Investigación
2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in a range of biological effects, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Pyrrolidinedione, 1-methyl-:
2,5-Pyrrolidinedione, 1-ethyl-:
Uniqueness
The presence of the triphenylmethylthioacetyl group in 2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]- distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased steric hindrance and potential for specific interactions with molecular targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
91425-31-9 |
|---|---|
Fórmula molecular |
C25H21NO4S |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-tritylsulfanylacetate |
InChI |
InChI=1S/C25H21NO4S/c27-22-16-17-23(28)26(22)30-24(29)18-31-25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15H,16-18H2 |
Clave InChI |
BNXCNXBRSGOGNL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)](/img/structure/B14355923.png)

![Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate](/img/structure/B14355938.png)
![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)
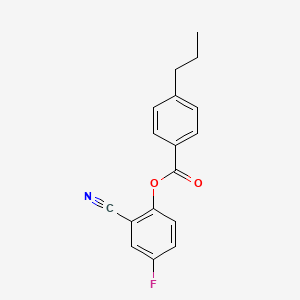

![N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14355959.png)


